synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
An In-Depth Technical Guide to the Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Authored by a Senior Application Scientist
Foreword: The Piperidine Scaffold as a Privileged Structure in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceutically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to substituted piperidines is of paramount importance to the drug development pipeline.
This guide provides an in-depth technical overview of the synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1), a key bifunctional building block. The presence of an N-Boc protecting group and a C4-methyl ester allows for orthogonal chemical manipulations, making it an invaluable intermediate in the synthesis of complex molecules, including orexin type-2 receptor agonists.[2] We will explore the most reliable and field-proven synthetic strategies, delving into the mechanistic rationale behind the procedural choices to provide a self-validating and robust protocol for researchers and process chemists.
Retrosynthetic Analysis and Strategic Overview
A logical approach to the begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. The target molecule is an N-protected amino acid ester, suggesting two primary strategic approaches:
-
Direct Esterification: The most straightforward approach involves the direct methylation of the corresponding carboxylic acid, 1-Boc-piperidine-4-carboxylic acid . This strategy is atom-economical and efficient, contingent on the availability of the acid precursor.
-
Sequential Protection and Esterification: An alternative route begins with the more fundamental starting material, 4-piperidinecarboxylic acid (Isonipecotic Acid) . This involves an initial N-protection step to install the tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.
These two primary pathways form the core of our synthetic discussion.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Route I: Direct Esterification of 1-Boc-piperidine-4-carboxylic acid
This route represents the most direct and frequently employed method for preparing the title compound. The choice of esterification conditions is critical and is dictated by factors such as scale, cost, and safety considerations. We will detail two robust protocols.
Principle and Mechanistic Insight
The core of this transformation is the conversion of a carboxylic acid to a methyl ester. The N-Boc group is stable under the mild basic or neutral conditions used for these esterification methods, preventing unwanted side reactions at the nitrogen atom.
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SN2 Alkylation with Iodomethane: This classic method involves deprotonating the carboxylic acid with a mild base, typically an alkali metal carbonate like potassium carbonate (K₂CO₃), to form a carboxylate salt. This salt then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in a standard SN2 reaction. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the cation (K⁺) while leaving the carboxylate anion relatively free to react.
-
Esterification with Trimethylsilyl (TMS) Diazomethane: This method offers a very mild and high-yielding alternative. 1-Boc-piperidine-4-carboxylic acid reacts with TMS diazomethane in the presence of methanol. The reaction proceeds through the initial protonation of TMS diazomethane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methylated diazomethane intermediate, releasing nitrogen gas. This method avoids the use of a strong base and typically results in very clean conversions with minimal workup.[2][3]
Experimental Protocols
Protocol A: Methylation using Iodomethane and Potassium Carbonate
This protocol is well-suited for both lab-scale and larger-scale preparations due to the low cost of reagents.
Step-by-Step Methodology:
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To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g, 8.7 mmol) in anhydrous DMF (38 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent).[3]
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Stir the suspension at room temperature for 10-15 minutes.
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Add iodomethane (0.65 mL, 10 mmol) dropwise to the reaction mixture.[3]
-
Stir the reaction mixture for three hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 10% aqueous potassium carbonate solution (100 mL).[3]
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the final product as a colorless liquid or low-melting solid.[3]
Protocol B: Esterification with Trimethylsilyl Diazomethane
This protocol is valued for its high efficiency and mild conditions, though it requires careful handling of the diazomethane reagent.
Step-by-Step Methodology:
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Suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in a mixture of acetonitrile (100 mL) and methanol (10 mL) in a flask at 0 °C (ice bath).[2][3]
-
Slowly add a 2.0 M solution of trimethylsilyl diazomethane in hexanes (52.9 mL, 106 mmol) dropwise to the suspension.[2][3] Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the mixture to stand at 0 °C for 30 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[2][3]
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until gas evolution ceases.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography [n-hexane/EtOAc (4.5:1 v/v)] to give 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate as a colorless oil.[2][3]
Data Summary: Comparison of Esterification Protocols
| Parameter | Protocol A (Iodomethane) | Protocol B (TMS Diazomethane) |
| Reagents | 1-Boc-piperidine-4-carboxylic acid, K₂CO₃, CH₃I | 1-Boc-piperidine-4-carboxylic acid, TMS-diazomethane, MeOH |
| Typical Yield | Good to Excellent (~90%) | Excellent (>90%)[2][3] |
| Reaction Time | 3 hours | 3.5 hours[2][3] |
| Workup | Aqueous workup and extraction required | Direct concentration after quenching |
| Safety | Iodomethane is a toxic alkylating agent. | TMS diazomethane is toxic, potentially explosive, and should be handled with care in a fume hood. |
| Scalability | Highly scalable and cost-effective. | More suitable for lab-scale due to cost and hazards of the reagent. |
Synthetic Route II: Synthesis from 4-Piperidinecarboxylic acid
Step 1: N-Boc Protection of 4-Piperidinecarboxylic acid
Principle and Mechanism: The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a mixed solvent system (e.g., THF/water) under basic conditions. The base, such as sodium hydroxide, deprotonates the carboxylic acid and ensures the piperidine nitrogen is a free amine, allowing it to act as a nucleophile.[4] The nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected product, with tert-butanol and carbon dioxide as byproducts.
Caption: Workflow for the two-step synthesis from 4-piperidinecarboxylic acid.
Step-by-Step Methodology:
-
Dissolve 4-piperidinecarboxylic acid in an appropriate aqueous alkaline solution (e.g., 4M NaOH and saturated Na₂CO₃ solution).[4]
-
Add a co-solvent such as Tetrahydrofuran (THF) to aid solubility.[4]
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in THF.[4]
-
Allow the reaction to stir overnight, warming to room temperature.[4]
-
After the reaction is complete, perform an acidic workup. Add acid (e.g., glacial acetic acid or HCl) to neutralize the base and protonate the product's carboxylic acid group, causing it to precipitate or be extracted.[4]
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate to yield 1-Boc-piperidine-4-carboxylic acid, which can often be used in the next step without further purification.
Step 2: Esterification
The intermediate, 1-Boc-piperidine-4-carboxylic acid, is then converted to the target methyl ester using one of the methods described in Section 2.2 (Protocol A or B) .
Characterization Data
The identity and purity of the synthesized 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate should be confirmed by standard analytical techniques.
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¹H NMR (400 MHz, d6-DMSO): δ 4.02 (dt, 2H), 3.67 (s, 3H), 2.82 (t, 2H), 2.43 (tt, 1H), 1.88-1.81 (m, 2H), 1.70-1.55 (m, 2H), 1.44 (s, 9H).[3]
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¹³C NMR (151 MHz, CDCl₃): δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.[3]
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Molecular Formula: C₁₂H₂₁NO₄[2]
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Molecular Weight: 243.30[2]
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Appearance: Colorless oil or a white to light yellow low-melting solid.[2]
Conclusion
The is a well-established process that is crucial for the advancement of various drug discovery programs. The most efficient and direct route is the esterification of commercially available 1-Boc-piperidine-4-carboxylic acid. For large-scale and cost-sensitive applications, a two-step approach starting from 4-piperidinecarboxylic acid provides a reliable alternative. The choice between methylation reagents—iodomethane versus TMS diazomethane—represents a classic process chemistry decision, balancing scalability and cost against reaction mildness and ease of workup. The protocols and data presented in this guide offer a comprehensive and authoritative resource for any scientist engaged in the synthesis of this versatile piperidine building block.
References
-
Marson, C. M. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Retrieved from [Link]
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Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
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Cimbala, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 157688-46-5[1-(tert-Butoxycarbonyl)-4-piperidylacetic acid 97%]. Retrieved from [Link]
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Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.). Google Patents.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

